1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione
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Overview
Description
2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a cycloheptane ring, a furan ring, and a pyrimidine ring. The presence of these rings contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino furans with appropriate aldehydes or ketones, followed by cyclization reactions to form the fused ring system . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival . Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar biological activities, including antiproliferative and antimicrobial properties.
Furo[2,3-d]pyrimidinone: Known for its anticancer and anti-inflammatory activities.
Uniqueness
2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
CAS No. |
548475-54-3 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione |
InChI |
InChI=1S/C13H12N2O3/c1-14-11(16)10-8-6-4-3-5-7-9(8)18-12(10)15(2)13(14)17/h3-5,7H,6H2,1-2H3 |
InChI Key |
PMFVKYZSIQRJSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=C(O2)C=CC=CC3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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